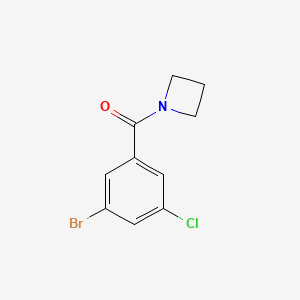![molecular formula C11H13BrFNO B8152083 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152083.png)
1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine is an organic compound that features a unique combination of bromine, fluorine, and methoxy functional groups attached to an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl bromide and 3-methoxyazetidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3-methoxyazetidine reacts with 3-bromo-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially modifying the azetidine ring or the aromatic moiety.
Cross-Coupling Reactions: The bromine atom can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Cross-Coupling: Palladium catalysts (Pd), boronic acids or esters, and bases like potassium phosphate (K3PO4)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can lead to different functionalized azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler aromatic compound with similar functional groups but lacking the azetidine ring.
3-Bromo-4-fluoroaniline: Contains similar halogen substituents but with an amine group instead of an azetidine ring.
3-Methoxyphenyl derivatives: Compounds with a methoxy group on the aromatic ring, but different substituents at other positions.
Uniqueness
1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine is unique due to the combination of its azetidine ring and the specific arrangement of bromine, fluorine, and methoxy groups. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-3-methoxyazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-15-9-6-14(7-9)5-8-2-3-11(13)10(12)4-8/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWHUFWJWAUTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol](/img/structure/B8152049.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine](/img/structure/B8152056.png)
![1-[(3-Bromo-4-chlorophenyl)methyl]azetidine](/img/structure/B8152059.png)
![1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine](/img/structure/B8152075.png)

![1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine](/img/structure/B8152096.png)



